6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromeno-pyridines, which are known for their diverse biological activities and potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine . This method yields a series of 3-acyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-ones in good yields (69-89%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene:
The uniqueness of 6,8,8,9-TETRAMETHYL-3-(4-METHYLPENTANOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE lies in its specific structural features and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methylpentanoyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C22H27NO3/c1-13(2)7-8-19(24)17-10-15-9-16-14(3)12-22(4,5)23(6)18(16)11-20(15)26-21(17)25/h9-13H,7-8H2,1-6H3 |
InChI Key |
AJUMSPMCURQPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CCC(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.